molecular formula C25H19ClN4O3 B2525747 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207031-96-6

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2525747
CAS RN: 1207031-96-6
M. Wt: 458.9
InChI Key: XCRZTNPFGGSGHM-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline-2,4(1H,3H)-dione, which is a scaffold known to possess a variety of biological activities, including antitumor proliferation . The structure of the compound suggests that it may have potential as a selective Gly/NMDA and AMPA receptor antagonist, as similar structures have been shown to exhibit such properties . The presence of a 1,2,4-oxadiazole moiety is also significant, as this feature is present in compounds with reported anticancer activity .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through green chemistry approaches, such as using carbon dioxide and 2-aminobenzonitriles with a basic ionic liquid catalyst . A multi-step reaction procedure has been developed for the synthesis of quinazolinone-1,3,4-oxadiazole derivatives, which involves the reaction of 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol . This suggests that the compound could potentially be synthesized through similar multi-step synthetic routes.

Molecular Structure Analysis

The molecular structure of quinazoline-2,4(1H,3H)-dione derivatives has been studied extensively, and the introduction of specific substituents has been shown to influence biological activity . For instance, the introduction of chlorine atoms on the benzofused moiety yields Gly/NMDA selective antagonists . The molecular diversity points in the quinazoline-2,4(1H,3H)-dione scaffold, such as chlorophenethylureido at the D3 diversity point, have been identified as crucial for optimal activity .

Chemical Reactions Analysis

The quinazoline-2,4(1H,3H)-dione scaffold can undergo various chemical reactions to introduce different substituents that affect its biological activity. For example, the presence of a 1,2,4-oxadiazole group has been associated with cytotoxic activity against cancer cell lines . The synthesis of natural product analogs bearing the 1,2,4-oxadiazole moiety has also been reported, which further underscores the versatility of this scaffold in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4(1H,3H)-dione derivatives are influenced by the substituents attached to the core scaffold. These properties are crucial for the compound's interaction with biological targets, such as Gly/NMDA and AMPA receptors . The solubility, stability, and reactivity of these compounds can be tailored through synthetic modifications, which can enhance their biological efficacy and pharmacokinetic profiles .

Scientific Research Applications

Antitumor Activity

Research into novel bioactive 1,2,4-oxadiazole natural product analogs has shown that certain compounds exhibit potent antitumor activity against a panel of cell lines in vitro. These findings suggest a potential for the development of new antitumor agents based on the 1,2,4-oxadiazole and quinazoline dione frameworks. For instance, compound 7, derived from such analogs, demonstrated significant potency with a mean IC50 value of approximately 9.4 µM, indicating its potential as a lead compound in cancer therapy (Maftei et al., 2013).

Synthesis of Bis(1,2,4-oxadiazoles) and Related Compounds

The versatility of diaminoglyoxime as a reagent for synthesizing bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones has been explored. These compounds have potential applications in various fields, including medicinal chemistry and materials science, due to their diverse biological activities and functional properties (Khanmiri et al., 2014).

Green Synthesis Approaches

Efforts to synthesize quinazoline-2,4(1H,3H)-diones from carbon dioxide using ionic liquids as dual solvent-catalysts at atmospheric pressure reflect the growing interest in green chemistry practices. Such methodologies not only provide a route to valuable quinazoline derivatives but also demonstrate the potential for environmentally friendly chemical processes. This approach has been shown to be highly efficient, yielding high product yields under benign conditions, and emphasizes the role of ionic liquids in facilitating carbon dioxide fixation into valuable chemicals (Lu et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzaldehyde and anthranilic acid. The second intermediate is 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 2-chlorobenzonitrile and hydrazine hydrate. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "anthranilic acid", "2-chlorobenzonitrile", "hydrazine hydrate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione:", "Step 1: Condensation of 4-methylbenzaldehyde and anthranilic acid in the presence of acetic anhydride and catalytic amount of sulfuric acid to form 4-methyl-N-phenylbenzamide.", "Step 2: Cyclization of 4-methyl-N-phenylbenzamide with phosphorus oxychloride (POCl3) in the presence of pyridine to form 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Reduction of 2-chlorobenzonitrile with hydrazine hydrate in the presence of Raney nickel catalyst to form 2-chlorobenzylhydrazine.", "Step 2: Cyclization of 2-chlorobenzylhydrazine with sodium nitrite (NaNO2) and sodium azide (NaN3) in the presence of acetic acid to form 3-(2-chlorophenyl)-1,2,4-oxadiazole.", "Step 3: Reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazole with formaldehyde and sodium borohydride (NaBH4) in the presence of acetic acid to form 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine.", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Activation of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with DCC and NHS in the presence of TEA and DMF to form the active ester intermediate.", "Step 2: Addition of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine to the active ester intermediate in the presence of TEA and DMF to form the final product.", "Step 3: Purification of the final product by column chromatography using DCM/diethyl ether as the eluent.", "Step 4: Recrystallization of the final product from a suitable solvent such as ethanol or methanol." ] }

CAS RN

1207031-96-6

Product Name

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-16-10-12-17(13-11-16)14-30-24(31)19-7-3-5-9-21(19)29(25(30)32)15-22-27-23(28-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3

InChI Key

XCRZTNPFGGSGHM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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